

# A Comprehensive Technical Guide to Tert-butyl 2-formylpiperidine-1-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Tert-butyl 2-formylpiperidine-1-carboxylate*

**Cat. No.:** *B132268*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and reactivity of **tert-butyl 2-formylpiperidine-1-carboxylate**. It is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development.

## Core Chemical Properties and Identifiers

**Tert-butyl 2-formylpiperidine-1-carboxylate**, also known as N-Boc-2-formylpiperidine, is a heterocyclic organic compound widely utilized as a versatile intermediate in organic synthesis. [1] The presence of a reactive aldehyde group and a Boc-protected amine within the piperidine ring structure makes it a valuable building block for constructing more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The tert-butyl ester functionality enhances its solubility in organic solvents and provides stability during synthetic transformations.[1][2]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
IUPAC Name	tert-butyl 2-formylpiperidine-1-carboxylate	<a href="#">[3]</a>
Synonyms	1-N-Boc-2-formylpiperidine, N-Boc-2-piperidinecarbaldehyde, Boc-DL-Pip-al	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	157634-02-1	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	213.28 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to light yellow liquid/oil	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Solubility	Soluble in common organic solvents such as CH <sub>2</sub> Cl <sub>2</sub> , CHCl <sub>3</sub> , and EtOAc	<a href="#">[5]</a>
Storage Conditions	Store at 0-8°C or in a freezer under -20°C in an inert atmosphere	<a href="#">[1]</a>

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **tert-butyl 2-formylpiperidine-1-carboxylate**. Below is a summary of its characteristic spectral data.

Table 2: Summary of Key Spectral Data

Technique	Solvent/Method	Characteristic Peaks/Shifts	Reference(s)
<sup>1</sup> H-NMR	500 MHz, CDCl <sub>3</sub>	$\delta$ (ppm): 3.87–3.78 (m, 1H), 3.73–3.63 (m, 2H), 3.40–3.26 (m, 2H), 1.99–1.73 (m, 4H), 1.67–1.48 (m, 3H), 1.46 (s, 9H, Boc), 1.45–1.32 (m, 1H)	[4]
<sup>13</sup> C-NMR	126 MHz, CDCl <sub>3</sub>	$\delta$ (ppm): 155.0 (C=O, carbamate), 79.3 (quaternary C, Boc), 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7 (C(CH <sub>3</sub> ) <sub>3</sub> ), 23.6	[4]
Infrared (IR)	Film	$\nu_{\text{max}}$ (cm <sup>-1</sup> ): ~2970 (C-H stretch), ~1780 (C=O stretch, aldehyde), ~1690 (C=O stretch, carbamate), ~1169 (C-O stretch)	[4]
Mass Spectrometry	GC-MS	Data available, consistent with a molecular formula of C <sub>11</sub> H <sub>19</sub> NO <sub>3</sub>	[3]

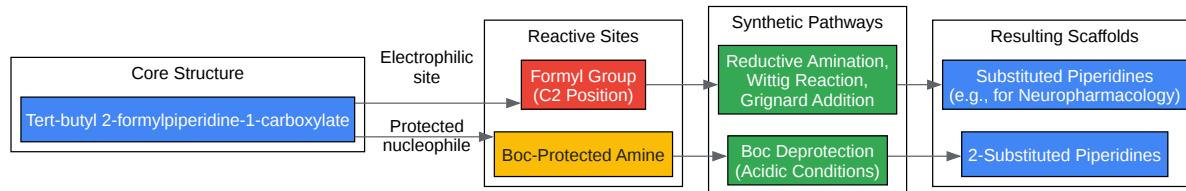
## Reactivity, Stability, and Synthetic Utility

**Stability:** The compound is stable under normal atmospheric conditions but may react with strong oxidizing agents.<sup>[5]</sup> The Boc protecting group is stable under a wide range of conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine for further functionalization.

Reactivity: The chemical behavior of **tert-butyl 2-formylpiperidine-1-carboxylate** is dominated by its two primary functional groups:

- Formyl (Aldehyde) Group: This group is an electrophilic center, making it susceptible to nucleophilic attack. It readily participates in reactions such as Wittig reactions, Grignard additions, and, most notably, reductive amination to introduce diverse substituents onto the piperidine scaffold.[6]
- N-Boc Group: The tert-butyloxycarbonyl group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions.[6]

This dual functionality makes it a cornerstone intermediate for synthesizing a wide array of piperidine derivatives, which are crucial structural motifs in pharmaceuticals targeting neurological disorders and in anti-cancer research.[1]



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**Caption:** Logical relationship of the synthetic utility of the title compound.

## Experimental Protocols

The most common method for synthesizing **tert-butyl 2-formylpiperidine-1-carboxylate** is through the oxidation of the corresponding primary alcohol, **tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate**. The Swern oxidation is a widely used and efficient protocol.

**Protocol:** Synthesis via Swern Oxidation

This protocol details the oxidation of N-Boc-piperidine-2-methanol to yield the target aldehyde.

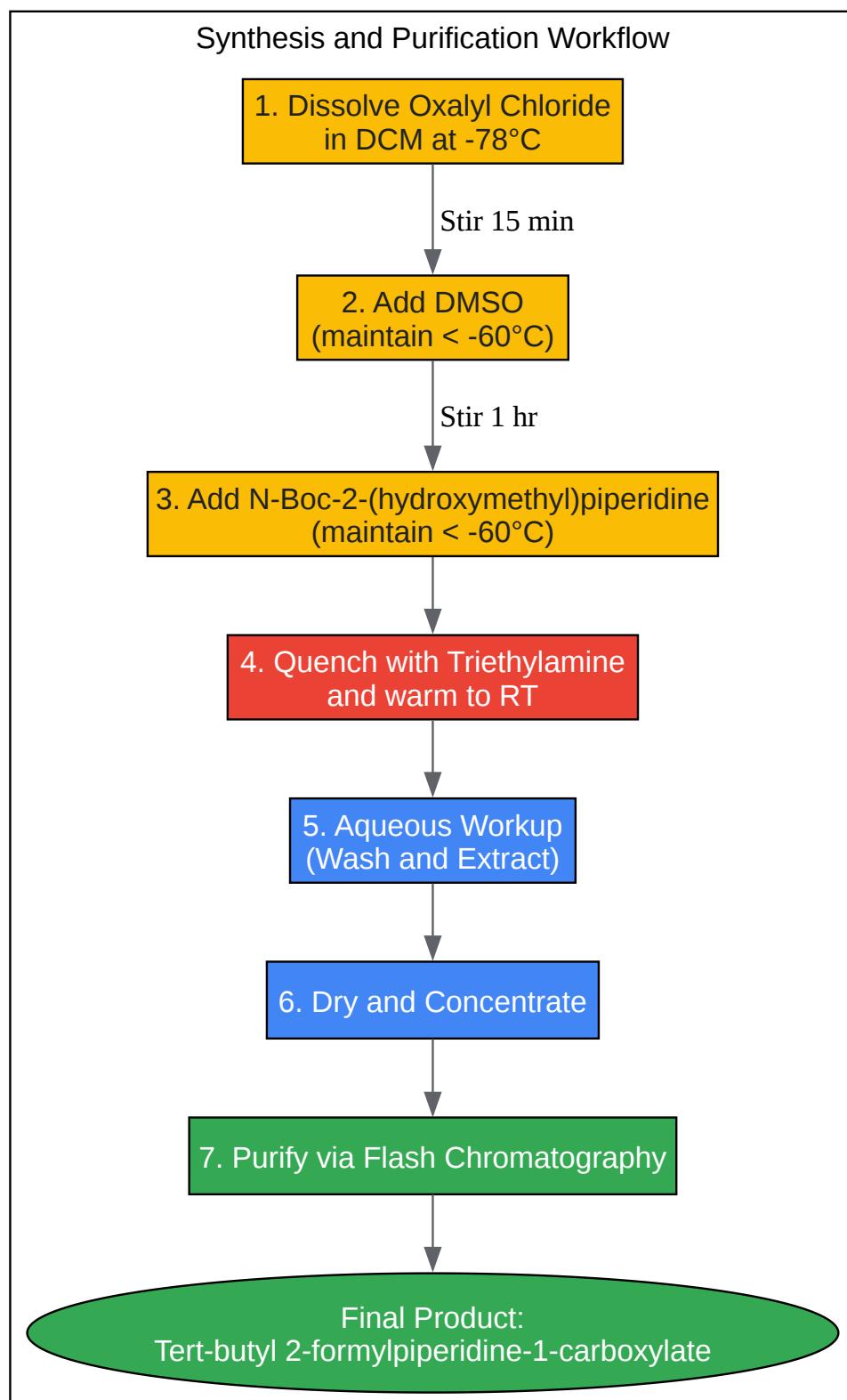
#### Materials:

- tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv)
- Oxalyl chloride (1.2 equiv)
- Dimethyl sulfoxide (DMSO) (2.5 equiv)
- Triethylamine (TEA) (3.0 equiv)
- Anhydrous Dichloromethane (DCM)
- Standard glassware for anhydrous reactions

#### Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous DCM. The solvent is cooled to -78 °C using a dry ice/acetone bath.
- Oxalyl Chloride Addition: Oxalyl chloride (1.2 equiv) is added dropwise to the cold DCM, maintaining the temperature below -60 °C.
- DMSO Addition: A solution of DMSO (2.5 equiv) in anhydrous DCM is added dropwise to the reaction mixture. The addition rate should be controlled to keep the internal temperature below -60 °C. The mixture is stirred for 15 minutes.
- Alcohol Addition: A solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous DCM is added slowly, ensuring the temperature remains below -60 °C. The reaction is stirred for 1 hour at this temperature.
- Quenching: Triethylamine (3.0 equiv) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature while stirring for 1-2 hours.

- Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product as a yellow oil.<sup>[4]</sup>



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**Caption:** Experimental workflow for the Swern oxidation synthesis.

## Safety and Hazards

**Tert-butyl 2-formylpiperidine-1-carboxylate** should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:[3]

- Pictogram: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[3]
  - H312: Harmful in contact with skin.[3]
  - H315: Causes skin irritation.[3]
  - H332: Harmful if inhaled.[3]

Handling Recommendations:

- Use only in a well-ventilated area or under a chemical fume hood.[7]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]
- Avoid contact with strong oxidizing agents.[5]
- In case of accidental contact or ingestion, seek immediate medical attention.[5]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)